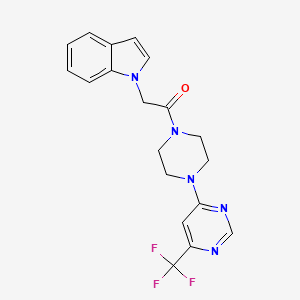

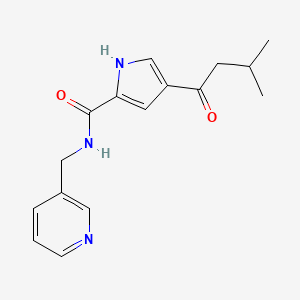

4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields such as pharmaceuticals, biotechnology, and materials science. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profiles of pyrrolidine derivatives, as exemplified by phenylpiracetam and its methyl derivative. Research indicates that the configuration of stereocenters significantly impacts the biological properties of these molecules, emphasizing the necessity for enantiomerically pure compounds in drug development. This highlights the importance of stereochemistry in enhancing pharmacological efficacy and justifies the purification of drug substances from less active enantiomers (Veinberg et al., 2015).

Antitubercular Activity

Investigations into the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide derivatives reveal significant in vitro efficacy against various strains of Mycobacterium tuberculosis. This suggests the potential for designing new leads for anti-TB compounds based on modifications of the isoniazid structure. Such studies contribute to the rational design of novel anti-tuberculosis drugs with improved efficacy and reduced resistance profiles (Asif, 2014).

Synthesis of Novel CNS Acting Drugs

The exploration of heterocycles with nitrogen, sulfur, and oxygen atoms for the synthesis of compounds with potential Central Nervous System (CNS) activity underscores the versatile utility of these chemical groups in developing new therapeutics for CNS disorders. This research identifies functional chemical groups that may serve as lead molecules for synthesizing novel CNS-acting drugs, offering insights into the molecular basis for therapeutic interventions against various neurological conditions (Saganuwan, 2017).

Hybrid Catalysts in Medicinal Chemistry

The use of hybrid catalysts for the synthesis of biologically active compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrates the importance of catalysts in medicinal chemistry. This review discusses the application of various catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing lead molecules for pharmaceutical industries. It highlights the critical role of catalysis in the efficient development of new drugs and medicinal compounds (Parmar et al., 2023).

properties

IUPAC Name |

4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11(2)6-15(20)13-7-14(18-10-13)16(21)19-9-12-4-3-5-17-8-12/h3-5,7-8,10-11,18H,6,9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPXCCLKQGEKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330711 |

Source

|

| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |

CAS RN |

439111-98-5 |

Source

|

| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)

![1-(4-Tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2606105.png)

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{(E)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2606109.png)

![3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2606112.png)

![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2606116.png)